5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S2/c1-29-14-5-7-15(8-6-14)31(27,28)19(18-3-2-10-30-18)12-22-20(24)16-11-13(21)4-9-17(16)23(25)26/h2-11,19H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCAUACDSYIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound features several functional groups, including a chloro group, a nitro group, and a sulfonamide moiety, which contribute to its reactivity and biological profile. Its structure positions it within the broader class of aromatic sulfone compounds, which are recognized for their diverse pharmacological effects.
Molecular Formula and Weight
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : Approximately 382.83 g/mol
Structural Features
The compound's structure can be broken down into key components:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Nitro Group : Known for participating in various chemical reactions, potentially affecting the compound's pharmacodynamics.
- Sulfonamide Moiety : Associated with a variety of biological activities, including antibacterial and anticancer properties.
Chemical Reactivity
The presence of functional groups allows for various chemical reactions, including:
- Nucleophilic Substitution : Particularly at the chloro position.
- Reduction Reactions : The nitro group can be reduced to amine derivatives, which may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:
- Binding to Enzymes : Inhibiting or activating key enzymes involved in metabolic pathways.
- Modulating Receptor Activity : Interacting with receptors linked to inflammatory responses and pain management.
- Influencing Gene Expression : Affecting the transcription of genes involved in cellular processes.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against colon cancer cell lines (Caco-2 and HCT-116) by inducing apoptosis and inhibiting growth through microtubule disruption .
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by inflammation.
- Neuroprotective Potential : Due to its activity at cannabinoid receptors, there is potential for therapeutic roles in neuroprotection and pain management.
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- A study on sulfonamide derivatives reported significant anticancer activity against breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal cancer cell lines .
- Another investigation highlighted the ability of certain sulfonamides to inhibit key oncogenic signaling pathways, suggesting a broader application in cancer therapeutics .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide, sulfonamide, and nitroaromatic derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, biological relevance, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis :
Bioactivity :
- The sulfonyl-thiophenylethyl side chain in the target compound may enhance binding to ATP-binding pockets in kinases, as seen in structurally related sulfonamide inhibitors .
- Fluorinated analogs (e.g., compound in ) exhibit superior metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
Solubility and Lipophilicity :
- The thiazole-containing analog () shows better aqueous solubility than the target compound, attributed to the thiazole’s hydrogen-bonding capacity.
- The trifluoropropoxy group in reduces logP (predicted ~3.8) compared to the target compound’s logP (~4.2), balancing lipophilicity and solubility.
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step sulfonylation and amidation, similar to intermediates in and . Yields for such reactions typically range from 70–90% under optimized conditions .
Metabolic Pathways :
- Metabolites of the target compound, such as the hydroxycyclohexyl derivative (), retain sulfonamide functionality but show reduced cytotoxicity in hepatic microsomal assays.
Critical Notes on Structural Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
